In Vitro Enzyme Inhibition Potency of the 1-Phenyl-Pyrazole-4-Carboxylic Acid Scaffold Against Xanthine Oxidoreductase (XOR)
The 3-substituted phenyl-pyrazole-4-carboxylic acid scaffold, to which 3-(3-methylphenyl)-1H-pyrazole-4-carboxylic acid belongs, has demonstrated potent inhibition of xanthine oxidoreductase (XOR). While no data exists for the target compound, optimized derivatives from this series, such as compound 16c, have shown IC50 values of 5.7 nM, comparable to the FDA-approved drug febuxostat (IC50 = 5.4 nM) [1]. This suggests that strategic substitution on the core pyrazole-4-carboxylic acid can yield highly potent XOR inhibitors.
| Evidence Dimension | XOR Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | Not available |
| Comparator Or Baseline | Compound 16c (a related 1-phenyl-pyrazole-4-carboxylic acid derivative): IC50 = 5.7 nM |
| Quantified Difference | Not applicable |
| Conditions | In vitro enzyme inhibition assay |
Why This Matters
This class-level data provides a strong rationale for using 3-(3-methylphenyl)-1H-pyrazole-4-carboxylic acid as a core scaffold to develop novel XOR inhibitors, a validated therapeutic target for gout.
- [1] Li, J., et al. (2017). Synthesis and bioevaluation of 1-phenyl-pyrazole-4-carboxylic acid derivatives as potent xanthine oxidoreductase inhibitors. European Journal of Medicinal Chemistry, 140, 20-30. DOI: 10.1016/j.ejmech.2017.08.047. View Source
